![molecular formula C12H14N2O2 B7590008 2-(Quinolin-4-ylamino)propane-1,3-diol](/img/structure/B7590008.png)
2-(Quinolin-4-ylamino)propane-1,3-diol
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Overview
Description
2-(Quinolin-4-ylamino)propane-1,3-diol, also known as QAPD, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. QAPD is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its biological activities. In
Mechanism of Action
The exact mechanism of action of 2-(Quinolin-4-ylamino)propane-1,3-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(Quinolin-4-ylamino)propane-1,3-diol has been shown to inhibit the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(Quinolin-4-ylamino)propane-1,3-diol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(Quinolin-4-ylamino)propane-1,3-diol inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 2-(Quinolin-4-ylamino)propane-1,3-diol has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting their replication.
Advantages and Limitations for Lab Experiments
2-(Quinolin-4-ylamino)propane-1,3-diol has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 2-(Quinolin-4-ylamino)propane-1,3-diol has some limitations, including its limited solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the study of 2-(Quinolin-4-ylamino)propane-1,3-diol. One potential direction is the development of 2-(Quinolin-4-ylamino)propane-1,3-diol-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the study of 2-(Quinolin-4-ylamino)propane-1,3-diol's mechanism of action and its interactions with other biomolecules. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(Quinolin-4-ylamino)propane-1,3-diol in vivo.
Conclusion:
In conclusion, 2-(Quinolin-4-ylamino)propane-1,3-diol is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. The synthesis of 2-(Quinolin-4-ylamino)propane-1,3-diol involves the reaction between quinoline-4-carboxaldehyde and (±)-norephedrine hydrochloride. 2-(Quinolin-4-ylamino)propane-1,3-diol has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The exact mechanism of action of 2-(Quinolin-4-ylamino)propane-1,3-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(Quinolin-4-ylamino)propane-1,3-diol has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, further studies are needed to evaluate the safety and efficacy of 2-(Quinolin-4-ylamino)propane-1,3-diol in vivo.
Synthesis Methods
The synthesis of 2-(Quinolin-4-ylamino)propane-1,3-diol involves the reaction between quinoline-4-carboxaldehyde and (±)-norephedrine hydrochloride. The reaction is carried out in the presence of sodium borohydride and acetic acid, which acts as a reducing agent and a solvent, respectively. The product is then purified by column chromatography to obtain 2-(Quinolin-4-ylamino)propane-1,3-diol in high purity.
Scientific Research Applications
2-(Quinolin-4-ylamino)propane-1,3-diol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(Quinolin-4-ylamino)propane-1,3-diol has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antiviral properties.
properties
IUPAC Name |
2-(quinolin-4-ylamino)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-7-9(8-16)14-12-5-6-13-11-4-2-1-3-10(11)12/h1-6,9,15-16H,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABTAZFABYVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-ylamino)propane-1,3-diol |
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